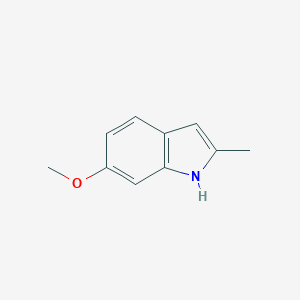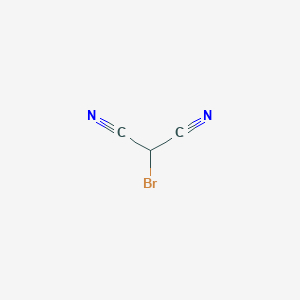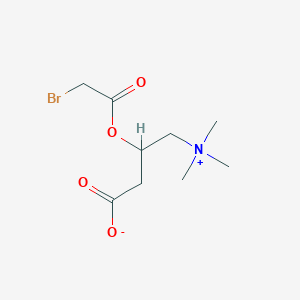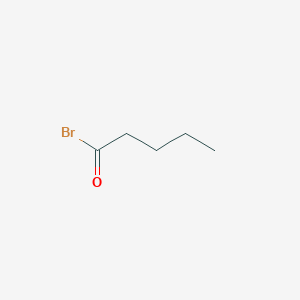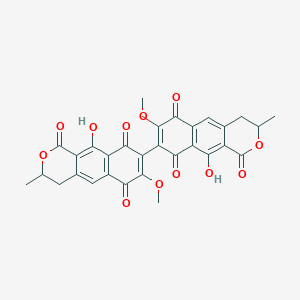
7-Apb hydrochloride
Overview
Description
7-APB (hydrochloride), also known as 7-(2-aminopropyl)benzofuran hydrochloride, is a chemical compound categorized as a benzofuran. It is a derivative of the designer drug 6-APB and belongs to the amphetamine and phenethylamine classes. This compound is primarily used as an analytical reference standard in forensic and research applications .
Mechanism of Action
Target of Action
The primary target of 7-APB hydrochloride is the monoamine transporters , specifically the dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentrations of their respective neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
This compound acts as a substrate-type releaser at DAT, NET, and SERT . This means that it enters the presynaptic neuron via these transporters and triggers the release of the neurotransmitters dopamine, norepinephrine, and serotonin into the synaptic cleft . This action is similar to the mechanism of action of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) . This compound is more potent than mda and mdma at evoking transporter-mediated release .
Biochemical Pathways
The release of dopamine, norepinephrine, and serotonin into the synaptic cleft by this compound affects multiple biochemical pathways. These neurotransmitters bind to their respective receptors on the postsynaptic neuron, triggering a cascade of intracellular events that can alter neuronal excitability, gene expression, and other cellular processes
Pharmacokinetics
Its potency at the monoamine transporters suggests that it is likely to be readily absorbed and distributed in the body
Result of Action
The release of dopamine, norepinephrine, and serotonin by this compound can have various molecular and cellular effects. For example, increased dopamine levels can enhance reward-related behaviors and motor activity, while increased serotonin levels can modulate mood, appetite, and other functions . The specific effects would depend on the dose of this compound and the individual’s physiological state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-APB (hydrochloride) typically involves the reaction of 2,3-dihydrobenzofuran with a suitable amine, such as 2-aminopropane, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of 7-APB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle controlled substances .
Chemical Reactions Analysis
Types of Reactions
7-APB (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
7-APB (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard in mass spectrometry and chromatography.
Biology: Studied for its effects on monoamine transporters and receptors.
Medicine: Investigated for potential therapeutic uses and its interaction with neurotransmitter systems.
Industry: Utilized in the development of new psychoactive substances and forensic analysis .
Comparison with Similar Compounds
7-APB (hydrochloride) is often compared with other benzofuran derivatives such as 5-APB and 6-APB. These compounds share similar chemical structures and pharmacological profiles but differ in their potency and specific effects on monoamine transporters. For example:
5-APB: Known for its potent effects on serotonin transporters.
6-APB: Exhibits stronger effects on dopamine transporters compared to 7-APB
Conclusion
7-APB (hydrochloride) is a versatile compound with significant applications in scientific research. Its unique chemical properties and interactions with monoamine transporters make it a valuable tool in the study of neurotransmitter systems and the development of new psychoactive substances.
Properties
IUPAC Name |
1-(1-benzofuran-7-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-6,8H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENDNRHBWDLDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=C1OC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347748 | |
| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286834-86-4 | |
| Record name | 7-Apb hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-APB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5YA5L987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


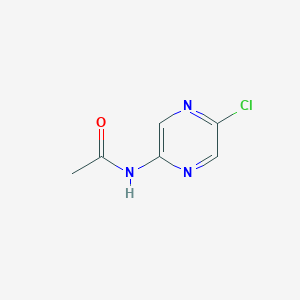
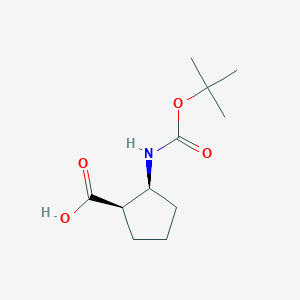


![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)


